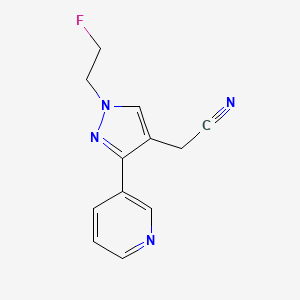
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile
Overview
Description
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile is a useful research compound. Its molecular formula is C12H11FN4 and its molecular weight is 230.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a unique structure that includes a pyrazole ring, a pyridine moiety, and a fluoroethyl group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Pyrazole Ring: Serves as a scaffold for various biological activities.
- Pyridine Group: Enhances solubility and potential interactions with biological targets.
- Fluoroethyl Substituent: Increases lipophilicity and may influence binding affinity to specific receptors.
The biological activity of this compound may involve interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and the pyrazole ring are believed to play crucial roles in binding to these targets, modulating their activity.
Biological Activity
Recent studies have highlighted various potential biological activities of this compound:
- Antimicrobial Activity: Preliminary investigations suggest that derivatives of pyrazole compounds exhibit antimicrobial properties against various bacterial strains. The presence of the pyridine ring may enhance this activity by facilitating interactions with microbial membranes.
- Anti-inflammatory Effects: Some pyrazole derivatives have shown promise in reducing inflammation in cellular models. For instance, compounds similar to this compound have been reported to inhibit the production of pro-inflammatory cytokines in microglial cells, potentially offering therapeutic avenues for neuroinflammatory conditions .
- Neuroprotective Properties: Research indicates that certain pyrazole derivatives can protect dopaminergic neurons from oxidative stress and inflammation, suggesting potential applications in neurodegenerative diseases like Parkinson's disease .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anti-inflammatory effects in microglial cells, reducing nitric oxide production and pro-inflammatory cytokines. |
| Study 2 | Explored the structure-activity relationship of similar pyrazole compounds, indicating enhanced binding affinity to muscarinic receptors, which could inform drug design for neurological conditions. |
| Study 3 | Investigated the synthesis and biological evaluation of related compounds, noting their potential as pharmacophores in drug development targeting specific enzymes or receptors. |
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-3-ylpyrazol-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c13-4-7-17-9-11(3-5-14)12(16-17)10-2-1-6-15-8-10/h1-2,6,8-9H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMQRBDMKYGFSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CC#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















